ANAT inhibitor-4 (dilithium)

Description

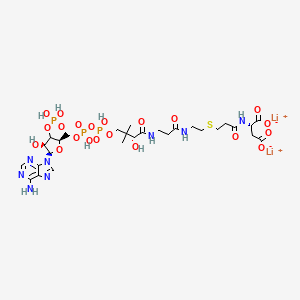

ANAT inhibitor-4 (dilithium) is a lithium-based organic compound investigated for its electrochemical properties, particularly in energy storage applications. Structurally, it belongs to the triflimide family of dilithium salts, characterized by a 1,4-phenylene core substituted with bis((trifluoromethylsulfonyl)amide) groups. This design leverages electron-withdrawing substituents (EWGs) like halogens to modulate redox potentials and enhance stability in high-voltage environments .

The compound’s core structure, dilithium 1,4-phenylenebis((trifluoromethylsulfonyl)amide) (Li₂-PDFSA), serves as a foundational framework for derivatives such as Li₂-DC-PDFSA (chlorinated) and Li₂-DF-PDFSA (fluorinated). These variants are tailored to optimize electrochemical performance, solubility, and thermal stability .

Properties

Molecular Formula |

C28H43Li2N8O21P3S |

|---|---|

Molecular Weight |

966.6 g/mol |

IUPAC Name |

dilithium;(2S)-2-[3-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]propanoylamino]butanedioate |

InChI |

InChI=1S/C28H45N8O21P3S.2Li/c1-28(2,22(42)25(43)31-5-3-16(37)30-6-8-61-7-4-17(38)35-14(27(44)45)9-18(39)40)11-54-60(51,52)57-59(49,50)53-10-15-21(56-58(46,47)48)20(41)26(55-15)36-13-34-19-23(29)32-12-33-24(19)36;;/h12-15,20-22,26,41-42H,3-11H2,1-2H3,(H,30,37)(H,31,43)(H,35,38)(H,39,40)(H,44,45)(H,49,50)(H,51,52)(H2,29,32,33)(H2,46,47,48);;/q;2*+1/p-2/t14-,15+,20-,21?,22-,26+;;/m0../s1 |

InChI Key |

KTDMXUXWUIEBQJ-VNULBPDZSA-L |

Isomeric SMILES |

[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])O |

Canonical SMILES |

[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCC(=O)NC(CC(=O)[O-])C(=O)[O-])O |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Insights and Reactivity

ANAT inhibitor-4 (dilithium) features a complex structure with:

-

Phosphate ester groups : Likely involved in ionic interactions or hydrolysis under specific conditions.

-

Ligand moieties : Includes pyrimidine and cysteine derivatives, suggesting potential coordination chemistry with metals or participation in redox reactions.

-

Lithium counterions : Stabilize negative charges on phosphate and carboxylate groups, influencing solubility and reactivity .

Key Functional Groups and Potential Reactions

| Functional Group | Reactivity | Example Reactions |

|---|---|---|

| Phosphate esters | Hydrolysis under acidic/basic conditions | Cleavage to phosphoric acid and alcohols. |

| Thiol (-SH) groups | Oxidation or disulfide bond formation | Conversion to sulfonic acids or crosslinking. |

| Amide bonds | Hydrolysis or enzymatic cleavage | Breakdown to carboxylic acids and amines. |

| Pyrimidine rings | Electrophilic substitution | Potential halogenation or nitration. |

Synthetic Considerations

Comparison with Similar Compounds

Critical Research Findings

Notes and Limitations

- Contradictions in Literature: references a DPP-4 inhibitor (anagliptin), which is pharmacologically distinct from ANAT-targeted compounds, highlighting the need for precise classification of "ANAT inhibitor" terminology .

- Synthesis Challenges : lists phenylenediamine derivatives as substrate analogues, but their direct relevance to dilithium-based energy storage materials remains unclear .

- Data Gaps : Detailed mechanistic studies on degradation pathways and long-term cycling performance are sparse in the reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.